3-[(3-chlorobenzyl)oxy]benzamide
Description
Properties
IUPAC Name |
3-[(3-chlorophenyl)methoxy]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c15-12-5-1-3-10(7-12)9-18-13-6-2-4-11(8-13)14(16)17/h1-8H,9H2,(H2,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXJYKCTIPZAMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)COC2=CC=CC(=C2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Key Derivatives
The table below highlights structural analogs of 3-[(3-chlorobenzyl)oxy]benzamide and their properties:
Antifungal Activity
- Compound 5o (pyrimidine derivative) exhibits superior antifungal activity against Phomopsis sp. (EC₅₀ = 10.5 μg/mL) compared to the reference drug Pyrimethanil (EC₅₀ = 32.1 μg/mL) .
- 3-[(4-Chlorobenzyl)oxy]benzamide (Compound 32) is linked to oxaborole moieties, which enhance antifungal activity through boron-mediated interactions .
Enzyme Inhibition
- Compound 20 (this compound derivative) shows high selectivity for bromodomains (LCMS [M+H]⁺ = 384.4), outperforming its 4-methoxy analog (Compound 24) due to the chloro group’s hydrophobic interactions .
- I3 (non-peptide FtsZ inhibitor with a 4-bromophenyl oxadiazole group) demonstrates stronger GTPase inhibition than this compound derivatives, suggesting bulkier substituents enhance target binding .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 3-[(3-chlorobenzyl)oxy]benzamide to improve yield and purity?
- Methodological Answer : Synthesis optimization requires systematic variation of reaction conditions. Key variables include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance nucleophilic substitution reactions involving the chlorobenzyl group .
- Catalysts : Use of bases like lutidine or palladium catalysts for coupling reactions can improve efficiency .
- Temperature control : Reactions involving benzamide derivatives often require precise temperature control (e.g., 60–80°C) to avoid side reactions .
- Purification : Column chromatography or recrystallization (using ethanol/water mixtures) is critical for isolating the compound from by-products .
Q. What analytical techniques are most reliable for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR spectroscopy : H and C NMR confirm the presence of the chlorobenzyl group (δ ~4.9 ppm for the benzyloxy CH) and aromatic protons .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 292.05) .
- X-ray crystallography : Resolves stereochemical ambiguities; for example, monoclinic crystal systems (space group P21/c) are common for benzamide derivatives .
Q. How does the substitution pattern on the benzamide core influence the compound’s reactivity in downstream functionalization?
- Methodological Answer :
- Electrophilic substitution : The 3-chlorobenzyl group directs electrophiles to the meta position of the benzene ring, favoring regioselective modifications .
- Nucleophilic displacement : The chlorine atom at the benzyl position can be replaced by nucleophiles (e.g., amines, thiols) under basic conditions .
- Oxidation/Reduction : The benzamide carbonyl group is resistant to reduction, but the chlorobenzyl moiety can undergo oxidation to form carboxylic acids .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across different studies?
- Methodological Answer :
- Dose-response validation : Ensure consistent molar concentrations across assays to eliminate variability .
- Impurity profiling : Use HPLC-MS to identify trace by-products (e.g., dechlorinated derivatives) that may confound activity results .
- Theoretical alignment : Link discrepancies to differences in cell-line models (e.g., HEK-293 vs. HeLa) or receptor-binding assays, guided by structure-activity relationship (SAR) frameworks .
Q. What in silico strategies are effective for predicting the pharmacokinetic properties of this compound?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic stability .
- QSAR modeling : Train models on datasets of benzamide derivatives to estimate logP (predicted ~3.2) and aqueous solubility .
- MD simulations : Analyze membrane permeability via lipid bilayer models (e.g., GROMACS) to assess blood-brain barrier penetration .
Q. How can advanced synthetic techniques (e.g., flow chemistry) enhance scalability for this compound derivatives?
- Methodological Answer :
- Continuous flow synthesis : Optimize residence time (<30 min) and temperature (70°C) for coupling reactions to minimize degradation .
- Catalyst recycling : Immobilize palladium catalysts on silica supports to reduce costs in Suzuki-Miyaura cross-coupling steps .
- Process analytical technology (PAT) : Implement inline FTIR to monitor reaction progress and automate purification .
Q. What experimental designs are optimal for assessing the environmental fate of this compound in ecotoxicological studies?
- Methodological Answer :
- Biodegradation assays : Use OECD 301F protocols with activated sludge to measure half-life in aquatic systems .
- Photolysis studies : Expose the compound to UV light (λ = 254 nm) and analyze degradation products via LC-MS .
- Bioaccumulation modeling : Apply fugacity-based models to predict partitioning coefficients in soil-water systems .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
